molecular formula C22H16BrNO B299103 N-(2-bromophenyl)-2,3-diphenylcycloprop-2-ene-1-carboxamide

N-(2-bromophenyl)-2,3-diphenylcycloprop-2-ene-1-carboxamide

Cat. No. B299103
M. Wt: 390.3 g/mol
InChI Key: YYMASROQZJXIBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-bromophenyl)-2,3-diphenylcycloprop-2-ene-1-carboxamide, commonly referred to as BRPC, is a synthetic compound that has gained significant attention in scientific research due to its potential in various fields, including medicinal chemistry, biochemistry, and pharmacology. BRPC is a cyclopropene derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

BRPC's mechanism of action is not fully understood, but it is believed to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). COX-2 is an enzyme that is involved in the production of prostaglandins, which play a role in inflammation and pain. MMPs are enzymes that are involved in the breakdown of extracellular matrix proteins, which play a role in tissue remodeling and repair.
Biochemical and Physiological Effects
BRPC has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of COX-2, reducing the production of prostaglandins and reducing inflammation. Additionally, BRPC has been shown to inhibit the activity of MMPs, reducing the breakdown of extracellular matrix proteins and promoting tissue repair. BRPC has also been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to the inhibition of cancer cell growth.

Advantages and Limitations for Lab Experiments

BRPC has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. Additionally, it has been extensively studied, and its mechanism of action and physiological effects are well understood. However, BRPC also has some limitations. It is not water-soluble, which can make it difficult to use in some experiments. Additionally, it has been shown to have some toxicity in animal models, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on BRPC. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine the optimal dosage and delivery method for BRPC in cancer treatment. Additionally, more research is needed to understand the mechanism of action of BRPC and its effects on other enzymes and pathways. Another area of interest is the potential use of BRPC in the treatment of inflammatory diseases, such as rheumatoid arthritis and colitis. Further studies are needed to determine the efficacy and safety of BRPC in these diseases.

Synthesis Methods

BRPC can be synthesized through several methods, including the reaction of 2-bromobenzaldehyde with diphenylacetylene, followed by the reaction of the resulting product with ammonium acetate. Another method involves the reaction of 2-bromoacetophenone with diphenylacetylene, followed by the reaction of the resulting product with hydroxylamine hydrochloride. Both methods yield BRPC as a white solid with a high yield.

Scientific Research Applications

BRPC has been extensively studied for its potential use in medicinal chemistry. It has been shown to have anticancer properties, inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, BRPC has been shown to have anti-inflammatory properties, reducing inflammation in animal models of rheumatoid arthritis and colitis.

properties

Product Name

N-(2-bromophenyl)-2,3-diphenylcycloprop-2-ene-1-carboxamide

Molecular Formula

C22H16BrNO

Molecular Weight

390.3 g/mol

IUPAC Name

N-(2-bromophenyl)-2,3-diphenylcycloprop-2-ene-1-carboxamide

InChI

InChI=1S/C22H16BrNO/c23-17-13-7-8-14-18(17)24-22(25)21-19(15-9-3-1-4-10-15)20(21)16-11-5-2-6-12-16/h1-14,21H,(H,24,25)

InChI Key

YYMASROQZJXIBX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(C2C(=O)NC3=CC=CC=C3Br)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=C(C2C(=O)NC3=CC=CC=C3Br)C4=CC=CC=C4

Origin of Product

United States

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